

In-Depth Spectroscopic Analysis of Aurantoside B

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This technical guide provides a comprehensive overview of the spectroscopic data for **Aurantoside B**, a cytotoxic tetramic acid glycoside isolated from the marine sponge Theonella sp. The information presented herein is intended for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Core Spectroscopic Data

The structural elucidation of **Aurantoside B** has been primarily achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of **Aurantoside B** indicates a molecular formula of C35H44Cl2N2O15. The observed mass-to-charge ratio in Fast Atom Bombardment Mass Spectrometry (FABMS) is consistent with this formula.

lon	m/z (Observed)	Molecular Formula
[M+H]+	Not explicitly found	C35H45Cl2N2O15

Note: Specific m/z values from HRMS were not detailed in the available literature.



Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of **Aurantoside B** are noted to be nearly identical to those of Aurantoside A. The key difference is the substitution of a hydroxyl group in **Aurantoside B** for a 2-O-methyl group on the 5-deoxypentose sugar moiety of Aurantoside A[1]. Detailed spectral analysis, including 2D NMR techniques, was instrumental in determining its complex structure[1].

While a complete, tabulated set of ¹H and ¹³C NMR chemical shifts for **Aurantoside B** is not readily available in the reviewed literature, the data for the closely related Aurantoside A provides a strong basis for its structural assignment. The structure of **Aurantoside B** is characterized by a dichlorinated conjugated heptaene side chain, a tetramic acid core, and a trisaccharide chain composed of xylopyranose, arabinopyranose, and a 5-deoxypentofuranose, attached to the nitrogen of the pyrrolidone ring[1].

Experimental Protocols

The isolation and spectroscopic analysis of **Aurantoside B** involved a multi-step process designed to purify the compound from its natural source and elucidate its chemical structure.

Isolation and Purification

Aurantoside B was isolated from the marine sponge Theonella sp. The general workflow for isolation is as follows:

- Extraction: The sponge material is subjected to solvent extraction to obtain a crude extract.
- Solvent Partitioning: The crude extract is partitioned between different immiscible solvents (e.g., n-butanol and water) to separate compounds based on polarity. Aurantosides are typically found in the n-butanol phase[1].
- Chromatography: The butanol-soluble fraction is further purified using a series of chromatographic techniques. This includes:
 - Size-Exclusion Chromatography: Using materials like Sephadex LH-20 to separate compounds based on size.



 Reversed-Phase Chromatography: Employing stationary phases like C18 to separate compounds based on hydrophobicity, often using gradient elution with solvent systems such as water/methanol or water/acetonitrile mixtures.

Spectroscopic Analysis

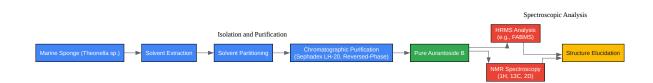
NMR Spectroscopy: NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, and various NMR experiments are performed to determine the structure:

- ¹H NMR: To identify proton environments.
- ¹³C NMR: To identify carbon environments.
- 2D NMR (COSY, HMQC/HSQC, HMBC): To establish connectivity between protons and carbons, and to piece together the molecular structure.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), is used to determine the exact mass of the molecule and, consequently, its molecular formula.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Aurantoside B**.



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Figure 1. Experimental workflow for **Aurantoside B**.

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References

- 1. ekwan.github.io [ekwan.github.io]
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